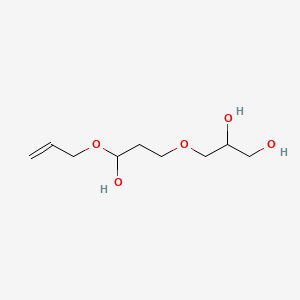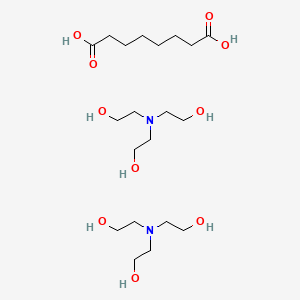
Einecs 285-128-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 285-128-7 involves the reaction of suberic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and tested for quality assurance before being marketed.
Analyse Des Réactions Chimiques
Types of Reactions
Einecs 285-128-7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Einecs 285-128-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Einecs 285-128-7 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipic acid: Another dicarboxylic acid with similar chemical properties.
Sebacic acid: A dicarboxylic acid with a longer carbon chain.
Azelaic acid: A dicarboxylic acid used in various industrial and medical applications.
Uniqueness
Einecs 285-128-7 is unique due to its specific combination of suberic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
85030-04-2 |
|---|---|
Formule moléculaire |
C20H44N2O10 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;octanedioic acid |
InChI |
InChI=1S/C8H14O4.2C6H15NO3/c9-7(10)5-3-1-2-4-6-8(11)12;2*8-4-1-7(2-5-9)3-6-10/h1-6H2,(H,9,10)(H,11,12);2*8-10H,1-6H2 |
Clé InChI |
FGQABOZGVBGOLT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCC(=O)O)CCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




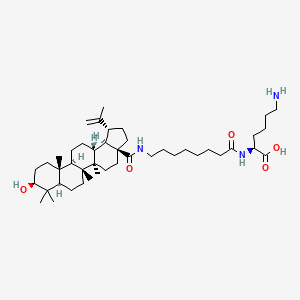
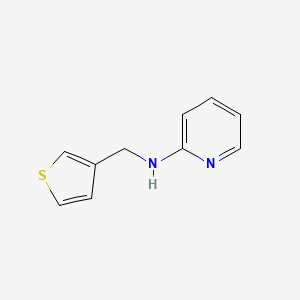

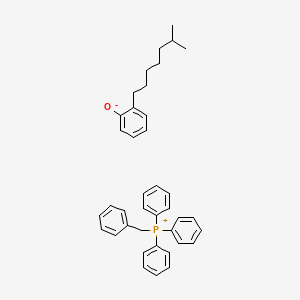
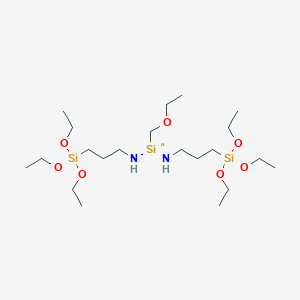
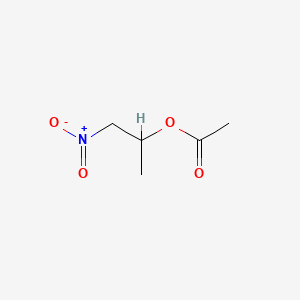
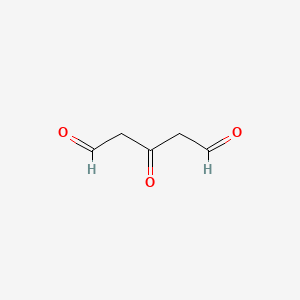
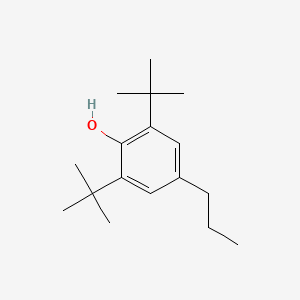
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
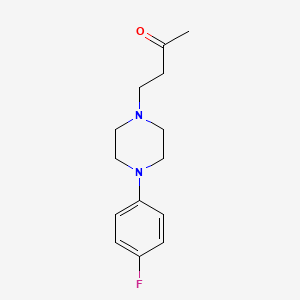
![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)
